N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring and a pyridine ring. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. Pyridines are six-membered rings with one nitrogen atom and five carbon atoms. Both of these structures are common in biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and pyridine rings, followed by the introduction of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridine rings would likely make this compound aromatic, contributing to its stability. The various substituents attached to these rings would influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Scientific Research Applications
Multifunctional Reagents in Organic Synthesis
Research by Dömling and Illgen (2004) on 1-Isocyano-2-dimethylamino-alkenes highlighted their versatility as reagents in organic synthesis. These compounds facilitate multicomponent reactions (MCRs) for the assembly of complex molecules, including highly substituted thiazoles, which are valuable in creating diverse chemical libraries (Dömling & Illgen, 2004).
Antimicrobial Activity
Khidre and Radini (2021) synthesized novel thiazole derivatives that exhibited significant antimicrobial activities. These compounds were assessed for potential DNA gyrase inhibitory activity using molecular docking simulations, suggesting their utility in developing new antimicrobial agents (Khidre & Radini, 2021).
Anticancer Agents
Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazoles and their derivatives for potential anticancer activities. The study emphasized the significance of functionalized tetrahydropyridine (THP) ring systems in biologically active compounds, including their roles in anti-inflammatory and anticancer applications (Redda & Gangapuram, 2007).
Corrosion Inhibitors
Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Their work demonstrates how structural modifications of benzothiazole derivatives can significantly enhance their inhibition efficiency, protecting metals against corrosion in industrial applications (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10(2)5-6-17-14(22)7-12-9-24-16(19-12)20-15(23)11-3-4-13(21)18-8-11/h3-4,8-10H,5-7H2,1-2H3,(H,17,22)(H,18,21)(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWOUDHEKJUFLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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